

Best solvent systems for the recrystallization of Methyl 4-(methylamino)benzoate.

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Compound of Interest

Compound Name: Methyl 4-(methylamino)benzoate

Cat. No.: B031879

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Technical Support Center: Recrystallization of Methyl 4-(methylamino)benzoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of **Methyl 4-(methylamino)benzoate**.

Frequently Asked Questions (FAQs)

Q1: What is the goal of recrystallizing **Methyl 4-(methylamino)benzoate**?

Recrystallization is a purification technique used to remove impurities from a solid compound. For **Methyl 4-(methylamino)benzoate**, which can appear as white to brown crystals or powder, this process aims to obtain a product with high purity, uniform crystal structure, and a sharp melting point.^[1]

Q2: What are the ideal characteristics of a solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should:

- Dissolve **Methyl 4-(methylamino)benzoate** sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.^[2]
- Dissolve impurities well at all temperatures or not at all.

- Not react chemically with the compound.
- Be sufficiently volatile to be easily removed from the purified crystals.
- Have a boiling point lower than the melting point of **Methyl 4-(methylamino)benzoate** (94-96°C) to prevent the compound from melting or "oiling out" instead of crystallizing.[3]

Q3: Which solvent systems are recommended as a starting point for the recrystallization of **Methyl 4-(methylamino)benzoate**?

While specific literature on the recrystallization of this exact compound is sparse, based on the purification of structurally similar compounds like substituted methyl and ethyl benzoates, the following solvent systems are suggested starting points:

- Ethanol or Methanol: Alcohols are often effective for recrystallizing moderately polar compounds. For a related compound, ethyl 4-amino-3-(methylthiomethyl)benzoate, absolute ethanol was used for recrystallization.[4]
- Methanol/Water or Ethanol/Water: A mixed solvent system can be highly effective. The compound is first dissolved in a minimal amount of the hot alcohol ("good" solvent), and then water ("anti-solvent") is added dropwise until the solution becomes cloudy, indicating the saturation point. Gentle reheating to clarify the solution followed by slow cooling can yield pure crystals. A similar compound, methyl 3-nitrobenzoate, is recrystallized from a methanol/water mixture.[5][6]
- Dichloromethane/n-Heptane: This is another common mixed solvent system for compounds of intermediate polarity. The compound is dissolved in a minimum of hot dichloromethane, and n-heptane is added as the anti-solvent.

Q4: How much solvent should I use?

The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[3] Using too much solvent is a common reason for poor or no crystal recovery.

Troubleshooting Guide

Problem	Potential Cause(s)	Suggested Solution(s)
The compound does not dissolve in the hot solvent.	The solvent is not a good choice for this compound.	Try a more polar solvent or a different solvent system from the recommended list.
No crystals form upon cooling.	1. Too much solvent was used. 2. The solution is supersaturated.	1. Reheat the solution and boil off some of the solvent to increase the concentration. 2. Try to induce crystallization by: a. Scratching the inside of the flask with a glass rod at the surface of the solution. b. Adding a "seed crystal" of pure Methyl 4-(methylamino)benzoate. c. Cooling the flask in an ice bath to further decrease solubility.
The compound "oils out" instead of crystallizing.	1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The compound has a high concentration of impurities.	1. Ensure the solvent's boiling point is below 94-96°C. 2. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help. 3. If the problem persists, consider purifying the crude material by another method, such as column chromatography, before recrystallization.
The recovered crystals are discolored.	Colored impurities are present in the crude material.	After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. Keep the solution hot and swirl for a few minutes, then perform a hot

filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Low recovery of purified crystals.

1. Too much solvent was used.
2. The crystals were filtered before crystallization was complete.
3. The crystals are significantly soluble in the cold wash solvent.

1. Concentrate the mother liquor (the liquid remaining after filtration) and cool it to obtain a second crop of crystals.
2. Ensure the solution is thoroughly cooled, preferably in an ice bath, for at least 30 minutes before filtration.
3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Data Presentation

Physical Properties of Methyl 4-(methylamino)benzoate

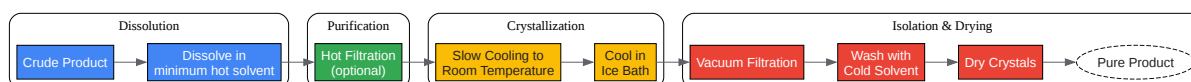
Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₂	[3][7][8]
Molecular Weight	165.19 g/mol	[3][7][8]
Melting Point	94-96 °C	[3]
Appearance	White to cream to brown crystals or powder	[1]
Solubility	Slightly soluble in water (1.2 g/L at 25°C); Insoluble in hexane	[3]

Experimental Protocols

General Protocol for Recrystallization

- **Solvent Selection:** Based on preliminary tests or the suggested systems, choose a solvent or solvent pair.
- **Dissolution:** Place the crude **Methyl 4-(methylamino)benzoate** in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. If using a mixed solvent system, dissolve the compound in the "good" solvent first.
- **Decolorization (if necessary):** If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.
- **Hot Filtration (if necessary):** If there are insoluble impurities or charcoal, perform a hot filtration through a pre-heated funnel to remove them.
- **Crystallization:** If using a mixed solvent system, add the "anti-solvent" dropwise to the hot solution until it becomes cloudy. Reheat briefly to redissolve the precipitate. Cover the flask and allow the solution to cool slowly to room temperature.
- **Cooling:** Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold solvent.
- **Drying:** Dry the purified crystals in a vacuum oven or by air drying to a constant weight.

Visualization



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Caption: General workflow for the recrystallization of a solid organic compound.

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